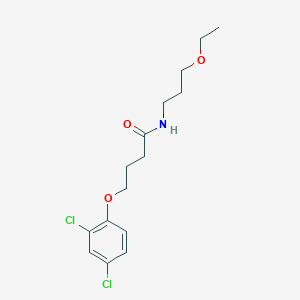

4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide, commonly known as Butachlor, is a herbicide that is widely used in agriculture for controlling the growth of weeds. It belongs to the family of chloroacetanilide herbicides and is known for its high efficiency in controlling a wide range of weeds. The chemical structure of Butachlor is C17H26Cl2NO2.

Mécanisme D'action

The mechanism of action of Butachlor involves the inhibition of the biosynthesis of fatty acids in the targeted weeds. It inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates, which eventually leads to the death of the weed.

Biochemical and Physiological Effects

Butachlor has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms, including fish and invertebrates. It has been reported to cause oxidative stress and damage to the liver and kidneys in rats.

Avantages Et Limitations Des Expériences En Laboratoire

Butachlor is a widely used herbicide in agriculture and has been extensively studied for its efficacy in controlling weeds. However, its use in laboratory experiments is limited due to its potential toxicity to aquatic organisms. It is important to take precautions when handling Butachlor in the laboratory to minimize the risk of exposure.

Orientations Futures

There are several future directions for research on Butachlor. One area of research could be focused on developing new formulations of Butachlor that are more effective and have fewer environmental impacts. Another area of research could be focused on understanding the mechanism of action of Butachlor in more detail, which could lead to the development of new herbicides with similar modes of action. Additionally, more research could be done on the potential toxicity of Butachlor to aquatic organisms to better understand its environmental impacts.

Méthodes De Synthèse

The synthesis of Butachlor involves the reaction of 2,4-dichlorophenol with butyric anhydride to form 2,4-dichlorophenoxybutyric acid. This is then reacted with 3-ethoxy-1-propanol and thionyl chloride to form the final product, Butachlor.

Applications De Recherche Scientifique

Butachlor has been extensively studied for its potential use in controlling weeds in agriculture. It has been found to be effective against a wide range of weeds, including grasses, sedges, and broadleaf weeds. Its use has been reported in various crops, including rice, wheat, maize, and soybean.

Propriétés

Nom du produit |

4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide |

|---|---|

Formule moléculaire |

C15H21Cl2NO3 |

Poids moléculaire |

334.2 g/mol |

Nom IUPAC |

4-(2,4-dichlorophenoxy)-N-(3-ethoxypropyl)butanamide |

InChI |

InChI=1S/C15H21Cl2NO3/c1-2-20-9-4-8-18-15(19)5-3-10-21-14-7-6-12(16)11-13(14)17/h6-7,11H,2-5,8-10H2,1H3,(H,18,19) |

Clé InChI |

BQIIODPUTSWJRA-UHFFFAOYSA-N |

SMILES |

CCOCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |

SMILES canonique |

CCOCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)

![Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)

![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)